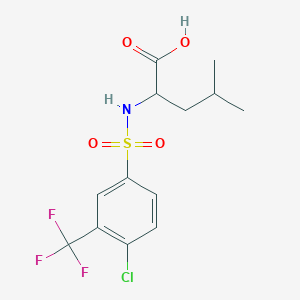

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine: is a chemical compound that serves as a useful intermediate in the preparation of sulfonylated amino acids. It is particularly noted for its role as an inhibitor of matrix metalloproteinase-7 (MMP7) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine typically involves the sulfonylation of leucine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of inhibitors for enzymes like matrix metalloproteinase-7 (MMP7) .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications, especially in the inhibition of MMP7, which is implicated in various pathological conditions, including cancer and inflammatory diseases .

Industry: In the industrial sector, this compound is used in the production of specialized chemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine involves the inhibition of matrix metalloproteinase-7 (MMP7). This enzyme plays a crucial role in the degradation of extracellular matrix components, and its inhibition can prevent tissue remodeling and metastasis in cancer . The compound binds to the active site of MMP7, blocking its enzymatic activity and thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)alanine

- ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine

- ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)isoleucine

Uniqueness: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine is unique due to its specific inhibitory activity against matrix metalloproteinase-7 (MMP7). While similar compounds may also inhibit other matrix metalloproteinases, the selectivity and potency of this compound make it particularly valuable in research focused on MMP7 .

Biologische Aktivität

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological applications. This compound features a sulfonamide functional group attached to the amino acid leucine, specifically incorporating a 4-chloro-3-(trifluoromethyl)phenyl moiety, which contributes to its distinctive properties and activities. Research into its biological activity primarily focuses on its role as an inhibitor of matrix metalloproteinase-7 (MMP-7), a key enzyme implicated in various pathological conditions, including cancer and inflammatory diseases.

The primary mechanism of action for this compound involves its inhibition of MMP-7. This enzyme is involved in the degradation of extracellular matrix components, which is crucial in processes such as tissue remodeling and inflammation. By inhibiting MMP-7, this compound may reduce pain perception and inflammation, making it a potential therapeutic agent for conditions characterized by excessive matrix degradation.

Target and Mode of Action

- Target : Matrix metalloproteinase-7 (MMP-7).

- Mode of Action : The compound binds to MMP-7, preventing it from cleaving extracellular matrix proteins, thus inhibiting processes that lead to pain and inflammation.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound effectively reaches its target sites within the body. Its analgesic properties indicate that it can modulate pain pathways, potentially through interactions with specific receptors or by inhibiting relevant enzymes involved in pain signaling.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Inhibition of MMP-7 : The compound has demonstrated significant inhibitory activity against MMP-7, with studies showing IC50 values that indicate potent action against this enzyme .

- Pain Relief : Preclinical models suggest that this compound can effectively reduce pain responses, potentially making it useful in treating chronic pain conditions .

- Cancer Research : The inhibition of MMPs has implications in cancer therapy, as MMPs are often upregulated in tumor environments. Research indicates that this compound may help mitigate tumor progression by modulating the tumor microenvironment .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar sulfonyl-leucine derivatives is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan | C18H14ClF3N2O4S | Contains tryptophan instead of leucine; potential differences in biological activity. |

| N-{[4-Fluorophenyl]sulfonyl}-L-Leucine | C13H14FNO4S | Lacks trifluoromethyl group; may influence reactivity and biological properties. |

| N-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-L-Leucine | C13H15BrF3NO4S | Substituted bromine for chlorine; differences in halogen properties could affect interactions. |

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

- Chronic Pain Management : A study involving animal models demonstrated that administration of the compound led to significant reductions in pain-related behaviors, suggesting its potential for managing chronic pain conditions .

- Cancer Therapeutics : In vitro studies on cancer cell lines revealed that this compound effectively inhibited cell proliferation associated with MMP activity, indicating its role as a candidate for further development in cancer therapies .

Eigenschaften

IUPAC Name |

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClF3NO4S/c1-7(2)5-11(12(19)20)18-23(21,22)8-3-4-10(14)9(6-8)13(15,16)17/h3-4,6-7,11,18H,5H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXJXYANNGCHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.